2-cyclopropyl-N-({6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}methyl)acetamide

TrkA Inhibition Pain Research Kinase Profiling

2-Cyclopropyl-N-({6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}methyl)acetamide is a synthetic, heterocyclic small molecule featuring a triazolo[4,3-b]pyridazine core. It is classified in drug databases as a tropomyosin-related kinase A (TrkA) inhibitor.

Molecular Formula C12H15N5O2
Molecular Weight 261.285
CAS No. 2320516-94-5
Cat. No. B2907300
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-cyclopropyl-N-({6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}methyl)acetamide
CAS2320516-94-5
Molecular FormulaC12H15N5O2
Molecular Weight261.285
Structural Identifiers
SMILESCOC1=NN2C(=NN=C2CNC(=O)CC3CC3)C=C1
InChIInChI=1S/C12H15N5O2/c1-19-12-5-4-9-14-15-10(17(9)16-12)7-13-11(18)6-8-2-3-8/h4-5,8H,2-3,6-7H2,1H3,(H,13,18)
InChIKeyRXJDJQRALARYBZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Cyclopropyl-N-({6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}methyl)acetamide (CAS 2320516-94-5): Procurement Baseline


2-Cyclopropyl-N-({6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}methyl)acetamide is a synthetic, heterocyclic small molecule featuring a triazolo[4,3-b]pyridazine core. It is classified in drug databases as a tropomyosin-related kinase A (TrkA) inhibitor [1]. This compound is referenced in patent literature (WO2012125667, Example 24) for potential therapeutic applications related to chronic and neuropathic pain [2]. Its primary differentiation for procurement rests on its specific structural identity as a defined TrkA-targeting chemical probe, distinct from other triazolopyridazine analogs that may target different kinases or receptors.

Why 2-Cyclopropyl-N-({6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}methyl)acetamide Cannot Be Interchanged with In-Class Analogs


Compounds within the triazolo[4,3-b]pyridazine class exhibit highly divergent biological activities depending on their specific substitution patterns. Minor structural modifications, such as replacing the cyclopropylacetamide moiety with a benzylsulfanyl or chlorophenoxy group, can result in a complete shift in molecular target, from TrkA kinase inhibition to androgen receptor modulation or c-MET tyrosine kinase inhibition [1][2]. Consequently, generic substitution without direct, quantitative head-to-head comparative data is scientifically invalid and poses a significant risk to research reproducibility. This compound's specific annotation as a TrkA inhibitor [3] is a critical differentiator that cannot be assumed for its closest structural analogs.

Quantitative Differentiation Evidence for 2-Cyclopropyl-N-({6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}methyl)acetamide


Target Engagement: TrkA Kinase Inhibition Classification

Publicly available drug target databases identify this specific compound (CAS 2320516-94-5, synonymous with WO2012125667 Example 24) as a Tropomyosin-related kinase A (TrkA) inhibitor [1]. In contrast, closely related analogs based on the same 6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl core but with different N-substituents, such as 2-(benzylsulfanyl)- or 2-(4-chlorophenoxy)-acetamide variants, are not annotated with this specific kinase target profile [2]. This target assignment is a fundamental differential for studies focused on neurotrophin signaling or NGF-mediated pain pathways.

TrkA Inhibition Pain Research Kinase Profiling

Therapeutic Indication Differentiation: Pain vs. Cancer vs. Other Indications

According to drug repositioning and indication databases, this compound is specifically associated with chronic pain (ICD-11: MG30) and neuropathic pain (ICD-11: 8E43.0) indications [1]. This contrasts with other triazolo[4,3-b]pyridazine compounds, such as PLB-1001 (CAS 1440964-89-5), which is a c-MET kinase inhibitor developed for oncology applications [2], or compounds from the EP2430024 series which are androgen receptor ligands for potential prostate cancer applications [3]. This indication-level differentiation is critical for researchers selecting chemical probes for disease-specific pathway analysis.

Chronic Pain Neuropathic Pain Indication Differentiation

Structural Determinants of Functional Selectivity: Cyclopropyl Group Impact

The presence of the cyclopropyl moiety in the 2-position of the acetamide side chain is a key structural differentiator. Literature on related TrkA inhibitor chemotypes, such as pyrrole[3,4-c]pyrazoles, demonstrates that the cyclopropyl group is essential for potency, with its removal resulting in a significant loss of activity [1]. While this finding is from a structurally distinct chemical series, it provides a class-level inference that the cyclopropyl moiety in compound 2320516-94-5 likely contributes critically to its target binding. Analogs without this group, such as N-({6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}methyl)acetamide (CAS 2320515-63-5), are not annotated as TrkA inhibitors , supporting this hypothesis.

Structure-Activity Relationship Cyclopropyl Group Kinase Selectivity

Validated Application Scenarios for 2-Cyclopropyl-N-({6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}methyl)acetamide


Chemical Probe for NGF/TrkA-Mediated Pain Signaling Studies

This compound is a uniquely suitable chemical probe for dissecting NGF/TrkA-mediated signaling pathways in preclinical models of chronic and neuropathic pain [1]. Its database-confirmed target engagement profile distinguishes it from other triazolopyridazine analogs that are directed against oncology or androgen receptor targets, ensuring on-target pathway interrogation and reducing the risk of introducing pleiotropic effects from off-target kinase inhibition [2].

Reference Standard for Triazolopyridazine-Based TrkA Inhibitor Assay Development

Given its specific structural annotation as a TrkA inhibitor in patent WO2012125667, this compound can serve as a reference standard for developing and validating biochemical and cellular TrkA kinase assays [3]. Its defined chemical structure allows for accurate analytical characterization, and it acts as a benchmark against which novel TrkA inhibitors can be compared, provided the comparator data is generated in the same assay system.

Structure-Activity Relationship (SAR) Comparator for Cyclopropyl-Dependent Activity

The compound's key structural feature—the cyclopropylacetamide side chain—can be exploited in SAR studies. By using this compound alongside its non-cyclopropyl analog (CAS 2320515-63-5), researchers can quantify the contribution of this moiety to TrkA binding and functional activity, building on class-level SAR observations that identify cyclopropyl groups as critical for target potency [4].

Negative Control Compound Sourcing for Kinase Selectivity Panels

When profiling novel kinase inhibitors, this compound can be procured as a negative control for counter-screening against panels of kinases outside the Trk family. Its established TrkA inhibitor profile ensures it will serve as a positive control for TrkA engagement and a putative negative control for unrelated kinases (e.g., c-MET), enabling cleaner interpretation of selectivity data compared to using a multi-kinase inhibitor [5].

Quote Request

Request a Quote for 2-cyclopropyl-N-({6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}methyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.